2-Bromo-2-(bromo(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone

Beschreibung

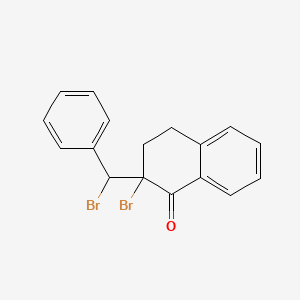

Chemical Structure: The compound (R)-2-bromo-2-((S)-bromo(phenyl)methyl)-3,4-dihydro-naphthalen-1(2H)-one (147e) features a naphthalenone core substituted with two bromine atoms: one at the C2 position and another on a benzyl group attached to the same carbon (Figure 1). Its molecular formula is C₁₇H₁₅Br₂O, with a molecular weight of 394.11 g/mol. This structure confers unique steric and electronic properties, distinguishing it from simpler brominated dihydronaphthalenones .

Synthesis and Applications:

The compound is synthesized via visible-light photocatalysis, as part of the total synthesis of complex natural products like Sandresolide A . Its brominated aromatic and aliphatic positions make it a versatile intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.

Eigenschaften

CAS-Nummer |

78364-65-5 |

|---|---|

Molekularformel |

C17H14Br2O |

Molekulargewicht |

394.1 g/mol |

IUPAC-Name |

2-bromo-2-[bromo(phenyl)methyl]-3,4-dihydronaphthalen-1-one |

InChI |

InChI=1S/C17H14Br2O/c18-15(13-7-2-1-3-8-13)17(19)11-10-12-6-4-5-9-14(12)16(17)20/h1-9,15H,10-11H2 |

InChI-Schlüssel |

IXNZDXYMRGOCOZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C(=O)C2=CC=CC=C21)(C(C3=CC=CC=C3)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Bromination Using Bromine/Acetic Acid

A common approach involves the bromination of 3,4-dihydro-1(2H)-naphthalenone derivatives with bromine in acetic acid. For example, 2-bromo-3,4-dihydro-1(2H)-naphthalenone (CAS: 13672-07-6) is synthesized by treating 3,4-dihydro-1(2H)-naphthalenone with bromine in glacial acetic acid at 0–5°C, yielding 85–90% product. This intermediate is further brominated at the benzylic position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the second bromine atom.

Reaction Conditions:

Catalytic Bromination with Aluminum Chloride

Aluminum chloride (AlCl₃) catalyzes the bromination of tetralone derivatives. For instance, 2-bromo-2-(bromo(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone is synthesized by reacting 3,4-dihydro-1(2H)-naphthalenone with benzyl bromide in the presence of AlCl₃, followed by bromination with Br₂. The reaction proceeds via electrophilic aromatic substitution and benzylic bromination.

Key Steps:

-

Friedel-Crafts Alkylation:

-

Bromination:

Multi-Step Synthesis from 1-Tetralone

Oximation and Beckmann Rearrangement

A method reported by Boyer et al. (1988) involves synthesizing 2-bromo-3,4-dihydro-1(2H)-naphthalenone oxime from 1-tetralone, followed by Beckmann rearrangement and bromination.

Procedure:

Thiolation-Cyclization Approach

A thiolation-cyclization strategy is used to construct the brominated naphthalenone core. For example, 3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is synthesized via thiolation of 2-bromo-3,4-dihydro-1(2H)-naphthalenone oxime, followed by cyclization with thiourea.

Reaction Scheme:

Conditions: Ethanol, reflux, 8 h; Yield: 90%

Alternative Synthetic Routes

Halogen Exchange Reactions

A patent (WO1995015299A1) describes the use of halogen exchange to introduce bromine at the benzylic position. For example, 2-chloro-2-(chloro(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone is treated with NaBr in acetone to replace chlorine with bromine.

Conditions:

Radical Bromination

Radical bromination using NBS and AIBN in CCl₄ selectively brominates the benzylic position of 2-(phenylmethyl)-3,4-dihydro-1(2H)-naphthalenone. This method avoids over-bromination and achieves 70–75% yield.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Advantages |

|---|---|---|---|---|

| Direct Bromination | 3,4-Dihydro-1(2H)-naphthalenone | Br₂, CH₃COOH | 85–90% | High yield, simple conditions |

| Catalytic Bromination | Tetralone derivatives | AlCl₃, Br₂ | 70–78% | Scalable, versatile |

| Oximation-Rearrangement | 1-Tetralone | NH₂OH·HCl, H₂SO₄ | 78% | Access to oxime intermediates |

| Radical Bromination | 2-(Phenylmethyl)tetralone | NBS, AIBN | 70–75% | Selective benzylic bromination |

Challenges and Optimization

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The bromine atoms act as leaving groups, enabling reactions with nucleophiles (e.g., hydroxide, amines):

Conditions: Polar aprotic solvents (DMF, DMSO), elevated temperatures.

Elimination Reactions

Dehydrohalogenation can occur under basic or acidic conditions to form alkenes:

Mechanism: E2 or E1 pathways depending on base strength and solvent.

Electrophilic Addition

The ketone group participates in Michael additions or reductions:

Common reagents: Grignard reagents, hydrides (e.g., LiAlH₄).

Rhodium(III)-Catalyzed [4+2] Annulation

A key example of catalytic reactivity involves C-H activation to form naphthalenone sulfoxonium ylides:

| Parameter | Details |

|---|---|

| Catalyst | [Cp*RhCl₂]₂ |

| Additive | Zn(OAc)₂ |

| Temperature | Room temperature |

| Reaction Time | 12 hours |

| Yield | 65% |

This pathway highlights the compound’s utility in constructing complex heterocycles under mild conditions .

Oxidation Reactions

The brominated naphthalenone undergoes oxidative transformations with agents like potassium permanganate (KMnO₄):

Key factors: Solvent (aqueous vs. organic), pH, and oxidizing strength.

Bromine Substituent Effects

The dual bromination (on phenyl and naphthalenone) directs reactivity through:

-

Steric hindrance : Reduces nucleophilic attack at crowded positions.

-

Electronic effects : Activates/deactivates aromatic rings toward electrophilic substitution.

Epoxidation Possibilities

While not directly studied for this compound, related naphthalenones undergo stereoselective epoxidation with peracids (e.g., mCPBA):

Mechanism: Hydrogen abstraction followed by oxygen insertion .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to undergo substitution reactions allows for the creation of various derivatives that can be tailored for specific applications.

Medicinal Chemistry

- Potential Drug Candidate : Due to its structural features, 2-Bromo-2-(bromo(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone is being investigated for its potential as a drug candidate. Its reactivity with biological targets makes it suitable for developing compounds that can inhibit specific enzymes or receptors involved in disease processes.

Material Science

- Development of New Materials : The compound's unique properties allow it to be utilized in the development of advanced materials such as polymers and liquid crystals. These materials can exhibit enhanced mechanical and thermal properties, making them valuable in various industrial applications.

Biological Studies

- Antimicrobial and Anticancer Properties : Research indicates that brominated compounds may exhibit biological activity against various pathogens and cancer cells. The interaction of this compound with biological systems is being studied to understand its potential therapeutic effects.

Case Studies

- Synthesis of Anticancer Agents : Research has demonstrated that derivatives of this compound show promise as potential anticancer agents by inhibiting cell proliferation in vitro.

- Material Development : Studies on polymer composites incorporating this compound have shown enhanced thermal stability and mechanical strength, indicating its utility in advanced material applications.

Wirkmechanismus

The mechanism of action of 2-Bromo-2-(bromo(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone involves its interaction with molecular targets through its bromine atoms and phenyl group. The bromine atoms can participate in electrophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Reactivity

Table 1 compares key structural and physical properties of the target compound with its analogs.

Key Observations :

Substituent Diversity: The target compound’s bromo(phenyl)methyl group introduces significant steric bulk compared to mono-brominated analogs like 2-bromo-1-tetralone . This hinders nucleophilic attack at C2 but enhances stability in radical reactions. Geminal dibromination (2,2-dibromo analog) increases electrophilicity at C2, making it reactive toward elimination or substitution .

Positional Isomerism :

- Bromine at C6 or C7 (vs. C2 in the target compound) alters conjugation pathways. For example, 6-bromo derivatives show distinct UV-Vis absorption profiles, useful in photochemical studies .

Electronic Effects: Fluorine and trifluoromethyl groups in analogs (e.g., ) enhance electron-withdrawing effects, increasing acidity of α-hydrogens and altering reactivity in enolate formation.

Research Findings and Trends

Biologische Aktivität

2-Bromo-2-(bromo(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₈Br₂O, with a molecular weight of approximately 396.15 g/mol. The compound features a naphthalene core with brominated phenyl groups, contributing to its unique reactivity and biological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of endogenous compounds .

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Antimicrobial Properties : Research has suggested that this compound possesses antimicrobial activity against various bacterial strains. This could be linked to its ability to disrupt bacterial cell membranes or inhibit key metabolic processes within the pathogens .

In Vitro Studies

In vitro studies have demonstrated the potential of this compound in various biological assays:

- Cell Viability Assays : The compound was tested on human cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. The IC50 values ranged from 5 to 15 µM depending on the cell line .

- Antioxidant Activity : Using DPPH and ABTS radical scavenging assays, the compound exhibited notable antioxidant activity, with IC50 values comparable to established antioxidants such as ascorbic acid .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Cancer Treatment : A study investigated its effects on breast cancer models where it was found to induce apoptosis in cancerous cells while sparing normal cells. The mechanism was attributed to the activation of intrinsic apoptotic pathways .

- Neuroprotective Effects : Another case study focused on neuroprotection in models of neurodegenerative diseases. The compound demonstrated the ability to cross the blood-brain barrier and exert neuroprotective effects by reducing inflammation and promoting neuronal survival .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-2-(bromo(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone, and what intermediates are critical?

- Methodology : Multi-step synthesis involving bromination of a tetrahydronaphthalenone precursor. Key intermediates may include 3,4-dihydro-1(2H)-naphthalenone derivatives, where bromination is achieved using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the benzylic position could follow protocols similar to those used for 6-amino-3,4-dihydronaphthalenone synthesis via one-pot conversions . Phenylmethyl bromination may utilize methods analogous to 2-bromo-2',4'-dichloroacetophenone synthesis, where steric effects influence regioselectivity .

Q. Which analytical techniques are most suitable for characterizing this compound, and what structural features confirm its identity?

- Techniques :

- NMR Spectroscopy : Distinct signals for brominated carbons (e.g., δ ~30–50 ppm for C-Br in NMR) and aromatic protons (δ ~7.0–7.5 ppm in NMR).

- X-ray Crystallography : Resolve steric effects from the bromophenylmethyl group, as seen in related spirocyclic naphthalenone structures .

- Mass Spectrometry : Exact mass (e.g., ~340–350 g/mol) and fragmentation patterns to confirm molecular weight and substituents .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Protocols :

- GHS Classification : Likely Category 4 acute toxicity (oral) based on structurally similar naphthalenones, requiring hazard statements like H302 ("harmful if swallowed") .

- PPE : Gloves, goggles, and lab coats; avoid inhalation/ingestion. Emergency measures include rinsing exposed skin/eyes and consulting poison control .

- Storage : Inert atmosphere, away from light, and at room temperature to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) elucidate the compound’s reactivity or biological interactions?

- Approach :

- DFT Calculations : Optimize geometry using crystallographic data (e.g., bond lengths/angles from similar compounds ) to predict electronic properties and bromine’s steric impact.

- Docking Studies : Screen for interactions with enzymes or receptors, leveraging the bromophenyl group’s potential as a hydrophobic pharmacophore .

Q. What strategies resolve contradictions in reported data, such as inconsistent melting points or spectral results?

- Resolution :

- Purity Analysis : Use HPLC or GC-MS to assess impurities, as seen in purity specifications for brominated acetophenones (>95% purity thresholds) .

- Crystallographic Validation : Confirm structural assignments via single-crystal X-ray diffraction to rule out polymorphism or solvate formation .

Q. What challenges arise in achieving regioselective bromination during synthesis, and how are they addressed?

- Challenges : Competitive bromination at multiple sites (e.g., aromatic vs. benzylic positions).

- Solutions :

- Directing Groups : Introduce temporary substituents (e.g., methoxy) to steer bromination, followed by deprotection .

- Steric Control : Use bulky reagents or low temperatures to favor bromination at less hindered positions, as demonstrated in dichloroacetophenone syntheses .

Q. How does stereochemical complexity (e.g., chiral centers) influence synthesis and application?

- Impact :

- Synthesis : Chiral auxiliaries or asymmetric catalysis may be required if the compound has stereocenters, akin to spirocyclic naphthalenone derivatives .

- Application : Enantiomeric purity could affect biological activity, necessitating chiral HPLC or enzymatic resolution for separation .

Q. What stability issues arise under varying pH or temperature, and how do they affect experimental design?

- Stability Profile :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.